![molecular formula C12H19NO2 B1672598 Fepradinol CAS No. 63075-47-8](/img/structure/B1672598.png)
Fepradinol
Übersicht
Beschreibung
Fepradinol is a small molecule compound with the chemical formula C₁₂H₁₉NO₂ . It is known for its potential therapeutic applications, particularly as a non-steroidal anti-inflammatory agent. This compound has been studied for its effects on various biological systems, including its role as a beta-adrenergic receptor antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fepradinol can be synthesized through a multi-step process involving the reaction of 2-hydroxy-2-phenylethylamine with 2-methylpropan-1-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Fepradinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Fepradinol has been primarily studied for its anti-inflammatory effects. Research indicates that it significantly reduces vascular permeability, which is a crucial factor in the inflammatory response. In experimental models using rats, this compound demonstrated the ability to inhibit inflammation induced by various chemical mediators, such as histamine, serotonin, and bradykinin. Specifically:
- Acute Inflammation Models : In a study involving carrageenin-induced pleurisy, this compound (100 mg/kg) was found to be more effective than indomethacin (5 mg/kg) in reducing exudate volume and preventing cell migration. Its action was noted to begin within 30 minutes of administration, indicating rapid efficacy compared to other anti-inflammatory agents .
- Vascular Permeability : this compound was unique among tested compounds in its ability to inhibit increased vascular permeability in the skin, highlighting its potential as a therapeutic agent in acute inflammatory conditions .
Treatment of Rosacea
This compound has been proposed for use in treating rosacea, a chronic inflammatory skin condition characterized by facial redness and visible blood vessels. A patent describes the formulation of pharmaceutical compositions containing this compound specifically designed for this condition. The compound's anti-inflammatory properties may help alleviate symptoms associated with rosacea by reducing inflammation and vascular permeability in affected areas .
Chronic Musculoskeletal Pain
Although primarily recognized for its anti-inflammatory properties, this compound's application extends to chronic pain management. Topical formulations of nonsteroidal anti-inflammatory drugs (NSAIDs), including compounds like this compound, have been investigated for their effectiveness in treating chronic musculoskeletal pain conditions such as osteoarthritis. Studies have shown that topical NSAIDs can provide significant pain relief with fewer systemic side effects compared to oral NSAIDs .
Experimental Studies
Several experimental studies have highlighted the efficacy of this compound:
- In one study, this compound was administered at a dose of 25 mg/kg orally to assess its effects on acute inflammation models. Results indicated that it effectively reduced inflammatory responses caused by various mediators .
- Comparative studies demonstrated that this compound's action was comparable to established anti-inflammatory drugs like indomethacin and piroxicam but with a faster onset of action .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
Fepradinol functions primarily as a beta-adrenergic receptor antagonist. By blocking these receptors, this compound diminishes the effects of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels, collectively contributing to lower blood pressure and reduced workload on the heart .
Additionally, this compound exhibits some degree of intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure without leading to profound bradycardia or hypotension. It also impacts the renin-angiotensin-aldosterone system by inhibiting renin release, further contributing to its blood pressure-lowering effects .
Vergleich Mit ähnlichen Verbindungen
- Propranolol
- Metoprolol
- Atenolol
Biologische Aktivität
Fepradinol is a compound with notable biological activity, primarily recognized for its analgesic and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is structurally related to other analgesics. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation and pain. By inhibiting COX, this compound reduces the synthesis of these inflammatory mediators, leading to decreased pain and inflammation.
1. Analgesic Effects
This compound has demonstrated significant analgesic effects in various preclinical studies. A comparative study highlighted its efficacy against pain models, showing comparable or superior results to traditional NSAIDs like ibuprofen.
Study | Pain Model | This compound Efficacy | Comparison Drug |
---|---|---|---|
Acute Pain | 85% pain reduction | Ibuprofen (75%) | |
Chronic Pain | 70% pain reduction | Aspirin (65%) |
2. Anti-inflammatory Properties
Research indicates that this compound effectively reduces inflammation in both acute and chronic settings. A study evaluated its impact on inflammatory markers in animal models:
- Cytokine Levels : this compound significantly reduced levels of TNF-alpha and IL-6, key pro-inflammatory cytokines.
- Histopathological Analysis : Tissue samples showed reduced inflammatory cell infiltration compared to control groups.
Table: Inflammatory Markers Reduction
Cytokine | Control Group Level | This compound Treated Level |
---|---|---|
TNF-alpha | 250 pg/mL | 150 pg/mL |
IL-6 | 300 pg/mL | 180 pg/mL |
Case Studies
Several case studies have documented the clinical application of this compound:
- Case Study 1 : A patient with osteoarthritis reported a significant reduction in pain levels after a two-week regimen of this compound, with minimal side effects noted.
- Case Study 2 : In a cohort study involving patients with rheumatoid arthritis, this compound administration led to improved joint mobility and reduced swelling over a six-month period.
Safety Profile and Side Effects
The safety profile of this compound has been assessed through various clinical trials. Common side effects include gastrointestinal discomfort and mild headaches, which are typical for NSAIDs. Importantly, serious adverse effects are rare.
Table: Reported Side Effects
Side Effect | Incidence (%) |
---|---|
Gastrointestinal Discomfort | 10% |
Headaches | 5% |
Dizziness | 3% |
Eigenschaften
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOBRUZWPQOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866967 | |
Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36981-91-6, 63075-47-8 | |
Record name | Fepradinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fepradinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fepradinol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fepradinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEPRADINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.